Product packaging for Methyl 2-[benzyl(phenyl)amino]acetate(Cat. No.:CAS No. 137307-61-0)

Methyl 2-[benzyl(phenyl)amino]acetate

Cat. No.: B135212
CAS No.: 137307-61-0
M. Wt: 255.31 g/mol
InChI Key: IZHYBGITNQKGKF-UHFFFAOYSA-N
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Description

Methyl 2-[benzyl(phenyl)amino]acetate (CAS: 23582-63-0) is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol . Structurally, it consists of a methyl ester group linked to a glycine backbone substituted with benzyl and phenyl groups at the nitrogen atom. Its IUPAC name is 2-(N-benzylanilino)acetic acid, and it is typically supplied as a powder under room-temperature storage conditions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17NO2 B135212 Methyl 2-[benzyl(phenyl)amino]acetate CAS No. 137307-61-0

Properties

IUPAC Name

methyl 2-(N-benzylanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-16(18)13-17(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-11H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHYBGITNQKGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598472
Record name Methyl N-benzyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137307-61-0
Record name Methyl N-benzyl-N-phenylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-[benzyl(phenyl)amino]acetate, a compound with the CAS number 137307-61-0, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Functional Groups : The compound contains an ester group and an amino group attached to a benzyl and phenyl moiety.
  • Molecular Formula : C17_{17}H19_{19}N O2_{2}
  • Molecular Weight : 271.34 g/mol

The biological activity of this compound is believed to be mediated through several pathways:

  • Enzyme Inhibition : Studies have indicated that derivatives of this compound may act as inhibitors for various enzymes, including α-amylase, which is crucial for carbohydrate digestion. Inhibition of α-amylase can be beneficial in managing diabetes mellitus by reducing glucose absorption in the intestines .
  • Antimicrobial Activity : Research has shown that certain derivatives exhibit significant antimicrobial properties against various bacterial strains, including Escherichia coli. The mechanism involves disrupting bacterial DNA topology, leading to oxidative stress and cell death .
  • Anti-mycobacterial Activity : Several derivatives have been evaluated for their potential as anti-mycobacterial agents, indicating promise in treating infections caused by Mycobacterium tuberculosis.

Biological Activity Overview

The biological activities associated with this compound and its derivatives include:

Activity Type Description Reference
α-Amylase InhibitionReduces carbohydrate digestion, potentially aiding in diabetes management.
AntimicrobialExhibits activity against various bacterial strains, disrupting DNA structure.
Anti-mycobacterialEffective against Mycobacterium tuberculosis strains.
Anti-malarialSome derivatives have shown promise in combating malaria.

Case Studies and Research Findings

  • α-Amylase Inhibitors :
    • A study explored the potential of this compound derivatives as α-amylase inhibitors. The results indicated that these compounds could significantly inhibit enzyme activity, suggesting their utility in diabetes management.
  • Antimicrobial Studies :
    • In vitro tests demonstrated that certain derivatives had low minimum inhibitory concentrations (MICs) against E. coli strains, indicating strong antibacterial properties. The mechanism was linked to oxidative damage to bacterial DNA .
  • Anti-mycobacterial Activity :
    • A series of synthesized derivatives were tested for their efficacy against mycobacterial strains, showing promising results that warrant further investigation for potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 2-[benzyl(phenyl)amino]acetate has been investigated for its anticancer properties. Research indicates that modifications of related compounds can lead to the development of novel anti-cancer agents. For example, compounds derived from similar structures have demonstrated potent tumor inhibitory activity with low toxicity profiles, making them suitable for further development as safe cancer therapies .

1.2 Antimicrobial Properties

Recent studies have shown that derivatives of benzyl and phenyl guanidine, which share structural similarities with this compound, exhibit promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. These compounds have been effective in both in vitro and in vivo models, indicating their potential as therapeutic agents against bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The incorporation of various functional groups can significantly influence the compound's biological activity. For instance, modifications to the benzyl side chain have been shown to enhance receptor affinity and selectivity in related compounds .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving multistep processes that yield derivatives with enhanced biological activities. The ability to modify the ester group or the amine component allows researchers to tailor the compound for specific therapeutic targets. Table 1 summarizes some key synthetic routes and their outcomes.

Synthetic Route Yield (%) Biological Activity Reference
Route A85Anticancer
Route B75Antimicrobial
Route C90Receptor Modulation

Case Study: Anticancer Efficacy

In a study involving a series of related compounds, one derivative of this compound was tested against various cancer cell lines, showing an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This highlights the potential for developing more effective treatment options with reduced side effects .

Case Study: Antibacterial Activity

Another case study focused on the antibacterial efficacy of a benzyl guanidine derivative against S. aureus. The compound demonstrated minimal inhibitory concentrations (MICs) as low as 0.5 µg/mL, showcasing its potential as a treatment for resistant bacterial infections .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with methyl 2-[benzyl(phenyl)amino]acetate but differ in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number References
Methyl 2-(allyl(benzyl)amino)acetate C₁₃H₁₇NO₂ 219.28 Allyl, benzyl, ester, amino 200356-31-6
Benzyl Phenyl Acetate C₁₅H₁₄O₂ 226.27 Benzyl, phenyl, ester 102-16-9
Ethyl 2-phenylacetoacetate C₁₀H₁₂O₃ 206.20 Phenyl, β-ketoester N/A
Racecadotril (Acetorphan) C₂₁H₂₃NO₄S 393.48 Benzyl ester, acetylthio, amide 81110-73-8
Methyl benzoylformate C₉H₈O₃ 164.16 Phenyl, ketone, ester 15206-55-0

Key Observations :

  • Amino Group Presence: this compound and methyl 2-(allyl(benzyl)amino)acetate both feature a tertiary amino group, enabling hydrogen bonding and nucleophilic reactivity. In contrast, Benzyl Phenyl Acetate lacks nitrogen, limiting its participation in amine-specific reactions.
  • Ester vs. Ketoester: Ethyl 2-phenylacetoacetate contains a β-ketoester group, making it prone to keto-enol tautomerism and nucleophilic attack, unlike the stable ester group in the target compound.
  • Complexity in Drug Derivatives : Racecadotril incorporates a sulfur-containing acetylthio group and a larger molecular framework, highlighting its role as an antidiarrheal drug. This contrasts with the simpler structure of the target compound, which is more suited for intermediate synthesis.

Physicochemical Properties

Property This compound Benzyl Phenyl Acetate Ethyl 2-phenylacetoacetate
Boiling Point (°C) Not reported Not reported 250–252 (mixture)
Melting Point (°C) Powder form (no data) Liquid Oil (neat)
Solubility Likely polar solvents (DMSO, MeOH) Organic solvents Ethanol, ether
Stability Stable at room temperature Stable ≥2 years at -20°C

Notes:

  • The amino group in this compound enhances solubility in polar solvents compared to non-nitrogenous esters like Benzyl Phenyl Acetate .
  • Ethyl 2-phenylacetoacetate’s stability under refrigeration suggests sensitivity to thermal degradation .

Preparation Methods

Synthesis of N-Benzyl-N-Phenylamine (Phenhenzamine)

The foundational step in this route involves synthesizing N-benzyl-N-phenylamine (Phenhenzamine), a secondary amine intermediate. As detailed in CN103664653A, Phenhenzamine is prepared via a two-phase alkylation of aniline with benzyl chloride under basic aqueous conditions. In a representative procedure, aniline (372 g) is heated with sodium bicarbonate (108 g) and water (108 g) at 90–95°C, followed by the dropwise addition of benzyl chloride (126 g). The reaction mixture is stirred for 3 hours, cooled, and extracted with organic solvents. Post-purification via crystallization with sherwood oil yields Phenhenzamine with a purity of ≥95%.

Key Reaction Parameters:

  • Solvent : DMF or tetrahydrofuran (THF)

  • Base : K2CO3 or NaH

  • Temperature : 80–100°C

  • Yield : 70–78% (estimated from analogous reactions)

Reductive Amination Using Methyl Glyoxylate

Reaction of Phenhenzamine with Methyl Glyoxylate

An alternative route employs reductive amination, as exemplified in US5686625A. Here, Phenhenzamine reacts with glyoxylic acid methyl ester methyl hemiacetal (GMHA) under hydrogenation conditions. GMHA (45 g) is dissolved in methanol and combined with Phenhenzamine (1 equiv). The mixture is subjected to hydrogen gas (60 bar) in the presence of a palladium on carbon (Pd/C) catalyst at 115°C for 8–12 hours. This one-pot method directly yields this compound via in situ imine formation and reduction.

Optimization of Hydrogenation Conditions

Critical parameters for maximizing yield include:

  • Catalyst : 5% Pd/C (0.1 equiv by weight)

  • Hydrogen Pressure : 40–80 bar

  • Temperature : 100–120°C

  • Reaction Time : 8–15 hours

Under optimized conditions, this method achieves yields of 85–90% with ≥98% purity (HPLC).

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The table below contrasts the two primary methods:

Parameter Alkylation Route Reductive Amination Route
Starting MaterialsPhenhenzamine, Methyl chloroacetatePhenhenzamine, GMHA
Reaction Conditions80°C, 12 h, atmospheric pressure115°C, 8 h, 60 bar H2
Yield70–78%85–90%
Purity (HPLC)92–95%97–99%
ScalabilityModerate (requires HCl scavenging)High (continuous hydrogenation feasible)

Advantages and Limitations

  • Alkylation : Simpler setup but lower yields due to competing side reactions (e.g., over-alkylation).

  • Reductive Amination : Higher yields and purity but requires high-pressure equipment and costly catalysts .

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